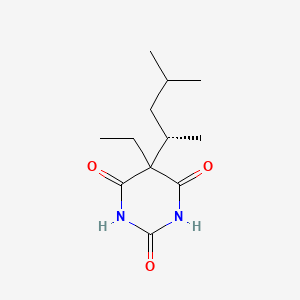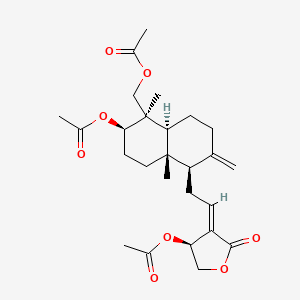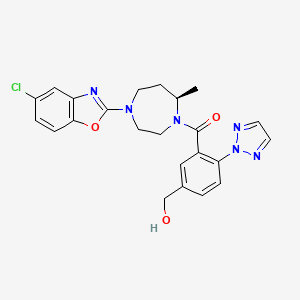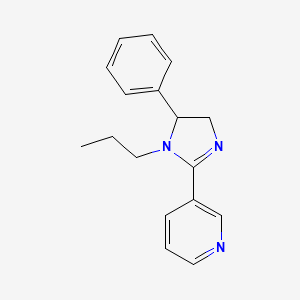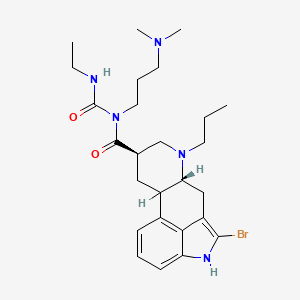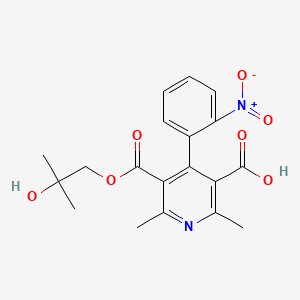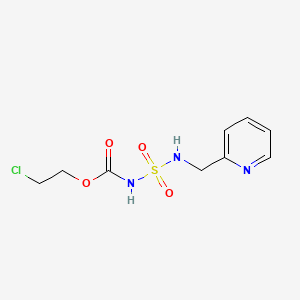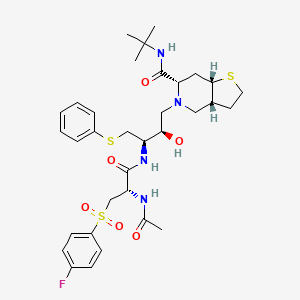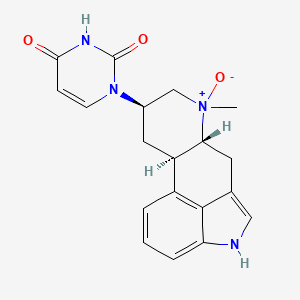
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide is a complex organic compound that belongs to the class of ergoline derivatives Ergoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Ergoline Core: The ergoline core is synthesized through a series of reactions involving the condensation of appropriate starting materials, followed by cyclization and functional group modifications.
Introduction of the Pyrimidinedione Moiety: The pyrimidinedione moiety is introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the ergoline core.
Oxidation to Form the N(sup 6)-oxide: The final step involves the oxidation of the nitrogen atom at the 6th position to form the N(sup 6)-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N(sup 6)-oxide back to the parent amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state derivatives, while reduction can yield the parent amine.
科学的研究の応用
(8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and certain types of cancer.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological disorders.
類似化合物との比較
Similar Compounds
Ergoline Derivatives: Other ergoline derivatives, such as lysergic acid diethylamide (LSD) and ergotamine, share structural similarities with (8-beta)-1-(6-Methylergolin-8-yl)-2,4(1H,3H)-pyrimidinedione N(sup 6)-oxide.
Pyrimidinedione Derivatives: Compounds like 5-fluorouracil and uracil also contain the pyrimidinedione moiety.
Uniqueness
What sets this compound apart is its unique combination of the ergoline and pyrimidinedione structures, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific applications.
特性
CAS番号 |
121532-43-2 |
|---|---|
分子式 |
C19H20N4O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
1-[(6aR,9R,10aR)-7-methyl-7-oxido-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-7-ium-9-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H20N4O3/c1-23(26)10-12(22-6-5-17(24)21-19(22)25)8-14-13-3-2-4-15-18(13)11(9-20-15)7-16(14)23/h2-6,9,12,14,16,20H,7-8,10H2,1H3,(H,21,24,25)/t12-,14-,16-,23?/m1/s1 |
InChIキー |
SCIZSVSTEYOOKA-BVAWBXFDSA-N |
異性体SMILES |
C[N+]1(C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)N5C=CC(=O)NC5=O)[O-] |
正規SMILES |
C[N+]1(CC(CC2C1CC3=CNC4=CC=CC2=C34)N5C=CC(=O)NC5=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


